![molecular formula C12H18N2O3 B14661219 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate CAS No. 51671-74-0](/img/structure/B14661219.png)
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate is a chemical compound with a complex structure that includes a pyrrole ring substituted with a dimethylcarbamoyl group and an acetate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate typically involves multi-step organic reactions. One common method includes the formation of the pyrrole ring followed by the introduction of the dimethylcarbamoyl group and the acetate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to produce large quantities of the compound with consistent quality.
化学反应分析
Types of Reactions
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate involves its interaction with specific molecular targets. The dimethylcarbamoyl group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The acetate ester may also play a role in the compound’s bioavailability and distribution within biological systems.
相似化合物的比较
Similar Compounds
- 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl propionate
- 2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl butyrate
Uniqueness
2-[2-(Dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
51671-74-0 |
|---|---|
分子式 |
C12H18N2O3 |
分子量 |
238.28 g/mol |
IUPAC 名称 |
2-[2-(dimethylcarbamoyl)-4-methyl-1H-pyrrol-3-yl]ethyl acetate |
InChI |
InChI=1S/C12H18N2O3/c1-8-7-13-11(12(16)14(3)4)10(8)5-6-17-9(2)15/h7,13H,5-6H2,1-4H3 |
InChI 键 |
POAWAHDPFJGHFG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1CCOC(=O)C)C(=O)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





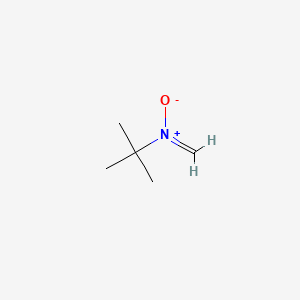
![2,2,2',2'-Tetramethyl-2,2',3,3'-tetrahydro-4,4'-spirobi[chromene]-7,7'-diol](/img/structure/B14661170.png)

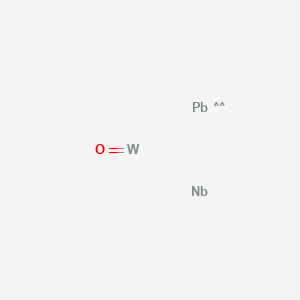
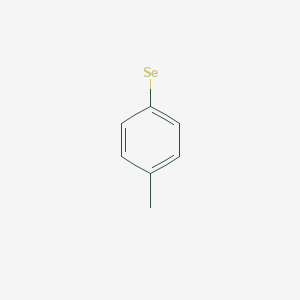
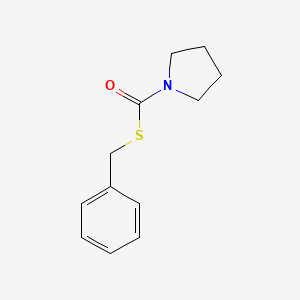

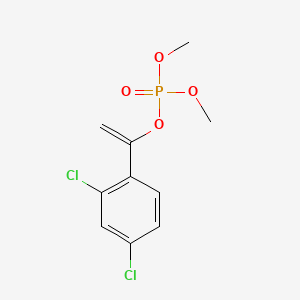
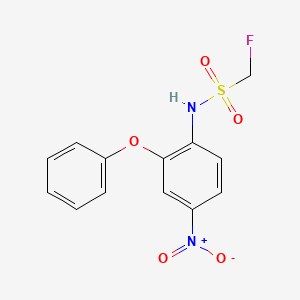
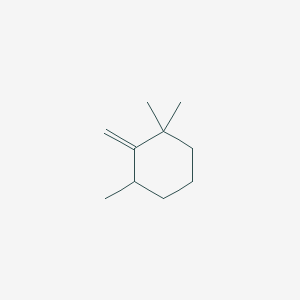
![N-(6-chloronaphthalen-2-yl)-N-[(2,4-diaminoquinazolin-6-yl)methyl]formamide](/img/structure/B14661213.png)
